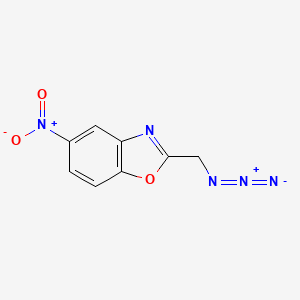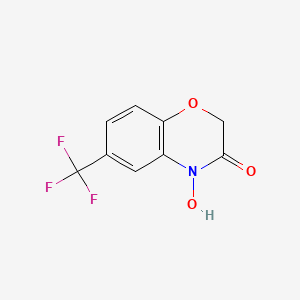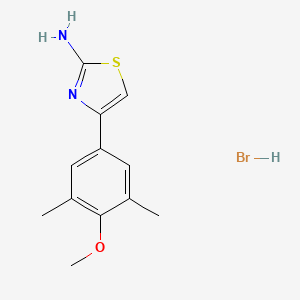
4-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide is a chemical compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring substituted with a methoxy-dimethylphenyl group and an amine group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves the formation of the thiazole ring followed by the introduction of the methoxy-dimethylphenyl group. One common method involves the cyclization of appropriate α-haloketones with thiourea under basic conditions to form the thiazole ring. Subsequent substitution reactions introduce the methoxy and dimethyl groups on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The methoxy and dimethyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiazole derivatives are known for their therapeutic potential, and this compound is investigated for its pharmacological effects.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxy and dimethyl groups on the phenyl ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Lacks the dimethyl groups on the phenyl ring.
4-(3,5-dimethylphenyl)-1,3-thiazol-2-amine: Lacks the methoxy group on the phenyl ring.
4-(4-methoxy-3,5-dimethylphenyl)-1,3-oxazol-2-amine: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiazole ring makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15BrN2OS |
|---|---|
Molecular Weight |
315.23 g/mol |
IUPAC Name |
4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C12H14N2OS.BrH/c1-7-4-9(5-8(2)11(7)15-3)10-6-16-12(13)14-10;/h4-6H,1-3H3,(H2,13,14);1H |
InChI Key |
SHKJNMGHYRAKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=CSC(=N2)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



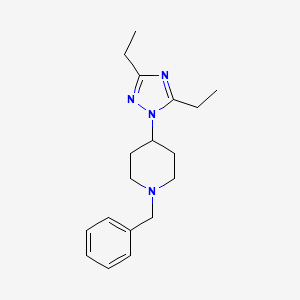
![S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide](/img/structure/B12622104.png)

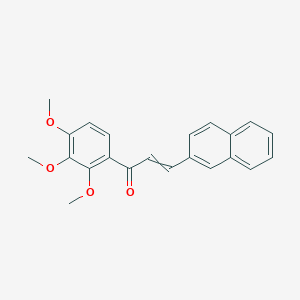
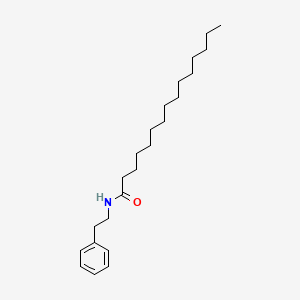
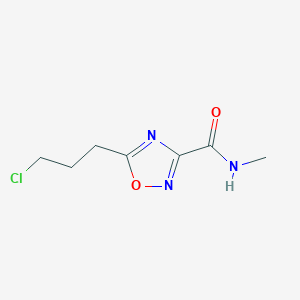
![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)

![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)

![methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12622166.png)
